molecular formula C24H27NO6 B11204634 Methyl 4-((2-(cyclopropanecarbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

Methyl 4-((2-(cyclopropanecarbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

Cat. No.: B11204634
M. Wt: 425.5 g/mol
InChI Key: OAQQNQSZRXPQQV-UHFFFAOYSA-N
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Description

Methyl 4-[(2-cyclopropanecarbonyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoate is a complex organic compound that features a unique structure combining a benzoate ester, a tetrahydroisoquinoline moiety, and a cyclopropane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(2-cyclopropanecarbonyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2-cyclopropanecarbonyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 4-[(2-cyclopropanecarbonyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoate involves its interaction with specific molecular targets:

Properties

Molecular Formula

C24H27NO6

Molecular Weight

425.5 g/mol

IUPAC Name

methyl 4-[[2-(cyclopropanecarbonyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate

InChI

InChI=1S/C24H27NO6/c1-28-21-12-17-10-11-25(23(26)15-4-5-15)20(19(17)13-22(21)29-2)14-31-18-8-6-16(7-9-18)24(27)30-3/h6-9,12-13,15,20H,4-5,10-11,14H2,1-3H3

InChI Key

OAQQNQSZRXPQQV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=O)C3CC3)COC4=CC=C(C=C4)C(=O)OC)OC

Origin of Product

United States

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